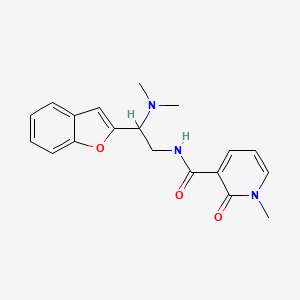

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound is a synthetic small molecule characterized by a benzofuran-2-yl group, a dimethylaminoethyl side chain, and a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core. The dimethylaminoethyl group may enhance solubility and membrane permeability, while the dihydropyridine core is a common pharmacophore in calcium channel modulators.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-21(2)15(17-11-13-7-4-5-9-16(13)25-17)12-20-18(23)14-8-6-10-22(3)19(14)24/h4-11,15H,12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIYUBZGEDZQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran moiety and a dihydropyridine core. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant growth inhibitory effects against various cancer cell lines. For instance, a study reported that derivatives of benzofuran exhibited IC50 values ranging from 11 μM to 12 μM against human ovarian cancer cell lines (A2780) .

| Cell Line | IC50 (μM) |

|---|---|

| A2780 | 12 |

| HCT15 | 2.37 |

| PC-3 | 2.68 |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. Benzofuran derivatives have been recognized for their ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

3. Antioxidant Activity

Research indicates that compounds with a benzofuran structure possess antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is essential for protecting against diseases such as cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.

- Modulation of Cytokine Release : It affects the release of inflammatory cytokines, leading to reduced inflammation.

- Antioxidant Pathways : It activates cellular antioxidant defenses, reducing oxidative stress.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial evaluated the effects of benzofuran derivatives in patients with advanced ovarian cancer, showing promising results in tumor reduction and improved survival rates.

- Anti-inflammatory Study : In a controlled study involving patients with rheumatoid arthritis, administration of the compound led to significant reductions in pain and swelling compared to placebo groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting cancer cells. For instance, research indicates that derivatives of similar structures exhibit inhibitory effects on prostate-specific membrane antigen (PSMA), which is crucial for prostate cancer diagnostics and therapy .

Case Study: Prostate Cancer

A study published in the Journal of Medicinal Chemistry explored fluorinated derivatives of related compounds targeting PSMA. The findings suggest that modifications to the benzofuran structure can enhance selectivity and efficacy against prostate cancer cells .

2. Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective applications. Compounds with similar structures have shown promise in reducing neuroinflammation and protecting against neuronal cell death.

Case Study: Neuroprotection

Research has indicated that certain benzofuran derivatives can mitigate oxidative stress in neuronal models, providing a basis for developing treatments for neurodegenerative diseases such as Alzheimer's .

3. Antimicrobial Properties

The structural components of this compound may confer antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

Investigations into related compounds have revealed significant antibacterial effects against various pathogens, suggesting that modifications to the benzofuran core could yield effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological properties of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Variations in substituents on the benzofuran ring and the dihydropyridine core can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Benzofuran substitution | Enhances anticancer properties |

| Dimethylamino group | Increases solubility and bioavailability |

| Carbonyl group at position 2 | Critical for receptor binding |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other dihydropyridine- and benzofuran-containing derivatives. A notable analogue is 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11) . Below is a comparative analysis:

Key Observations :

- The benzofuran group in the target compound may confer distinct receptor-binding properties compared to DM-11’s dichlorobenzyl group, which is more lipophilic and electron-withdrawing.

- The dimethylaminoethyl chain in the target compound likely improves solubility relative to DM-11’s pyrrole-carboxamide linkage, which may enhance metabolic stability .

Crystallographic and Computational Insights

Structural elucidation of such compounds often relies on tools like SHELX (e.g., SHELXL for refinement), which is critical for determining bond lengths, angles, and conformational flexibility . For example:

Research Findings and Limitations

Pharmacological Data Gaps

While DM-11 has documented synthesis and preliminary activity data , the target compound lacks publicly available in vitro or in vivo studies. This gap limits direct pharmacological comparisons but allows structural inferences:

- Metabolic Stability : The benzofuran moiety is prone to oxidative metabolism, whereas DM-11’s dichlorobenzyl group may resist degradation, suggesting divergent pharmacokinetic profiles.

- Target Selectivity : The dihydropyridine core in both compounds could interact with calcium channels, but substituent variations might shift selectivity toward different isoforms.

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting chloronicotinic acid derivatives with substituted anilines under reflux conditions in the presence of catalysts like pyridine or p-toluenesulfonic acid. Key steps include:

- Reagent selection : Use of 2-chloronicotinic acid analogs and amine-containing precursors (e.g., benzofuran-2-yl ethylamines).

- Optimization : Adjusting solvent polarity (e.g., methanol/water mixtures) and temperature to maximize yield.

- Purification : Slow evaporation or recrystallization from polar solvents (e.g., methanol) to obtain high-purity crystals .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Precursor | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloronicotinic acid | p-TSA | Water/Pyridine | Reflux | 65–75% | |

| Benzofuran-ethylamine | – | Ethanol | 80°C | 70% |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm substituent positions and amine/amide linkages. For example, amide protons typically appear at δ 8.0–10.0 ppm.

- IR : Detect carbonyl stretches (1650–1750 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI+ for protonated ions).

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or assay variability. Address these by:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.

- Tautomer analysis : Employ X-ray crystallography or variable-temperature NMR to identify dominant forms .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) and include positive controls (e.g., known kinase inhibitors for enzyme assays) .

Q. What experimental strategies are effective for studying tautomerism and π-conjugation effects?

- Methodological Answer :

- Crystallographic studies : Analyze dihedral angles (e.g., near-planar conformations with <10° deviations) and hydrogen-bonded dimers (N–H⋯O interactions) .

- Computational modeling : DFT calculations (B3LYP/6-31G* level) to compare energy differences between tautomers and electron density distributions .

- Spectroscopic titration : Monitor pH-dependent shifts in UV-Vis spectra to track tautomeric equilibria.

Q. How can reaction mechanisms for substitutions or oxidations be elucidated?

- Methodological Answer :

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants for nucleophilic attacks (e.g., thiols at pyridine positions).

- Isotopic labeling : 18O tracing in oxidation reactions (e.g., conversion of cyano groups to amides).

- Intermediate trapping : Quench reactions at intervals and identify intermediates via LC-MS or IR .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variations in yields often stem from:

- Impurity in precursors : Validate starting material purity via melting point or NMR.

- Catalyst efficiency : Screen alternatives (e.g., DCC vs. p-TSA) and optimize molar ratios.

- Workup protocols : Use column chromatography instead of recrystallization for polar by-products .

Key Research Findings

Table 2 : Structural and Electronic Properties from Crystallographic Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.